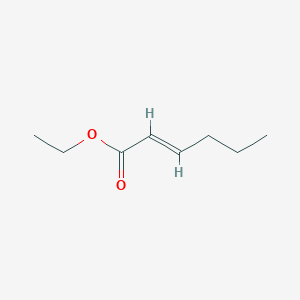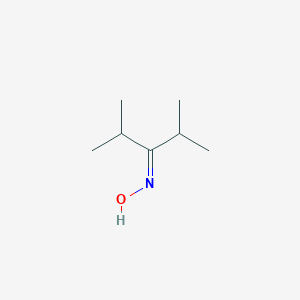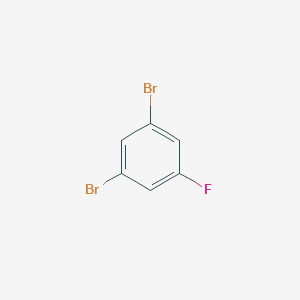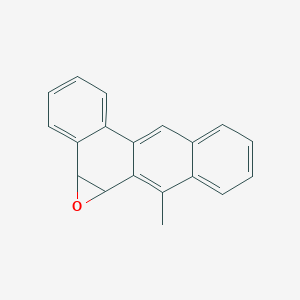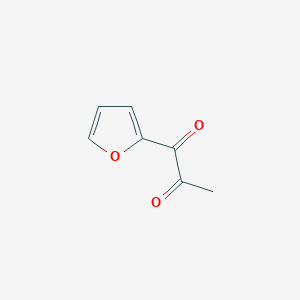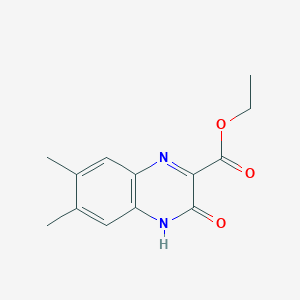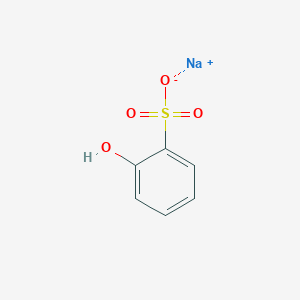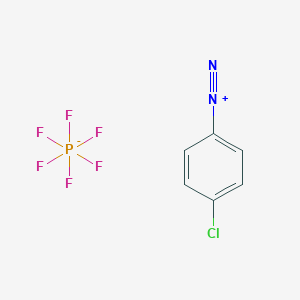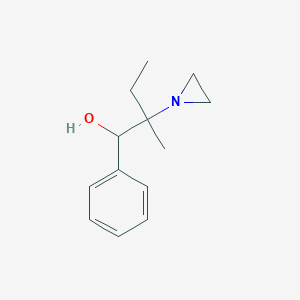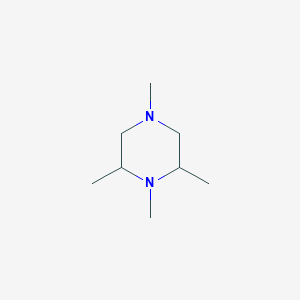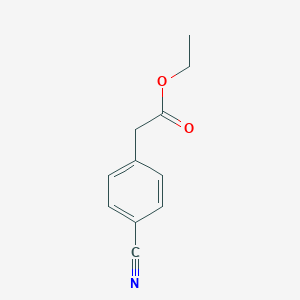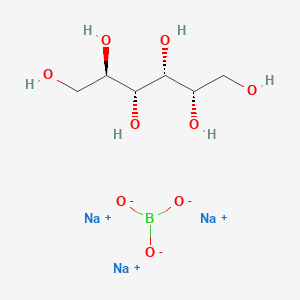![molecular formula C8H16S2 B075367 1-[(E)-2-propylsulfanylethenyl]sulfanylpropane CAS No. 1120-17-8](/img/structure/B75367.png)
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is an organic compound with a unique structure that includes two thioether groups connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- typically involves the reaction of propane-1,3-dithiol with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether bonds. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thioethers
Scientific Research Applications
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism by which Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- exerts its effects involves the interaction of its thioether groups with various molecular targets. In biological systems, the compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propane, 1,1’-[ethylidenebis(oxy)]bis-: Similar structure but with oxygen atoms instead of sulfur atoms.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains a benzene ring instead of an ethene bridge.
Uniqueness
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is unique due to its thioether groups and ethene bridge, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1120-17-8 |
|---|---|
Molecular Formula |
C8H16S2 |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI Key |
WERZWRCQQURDDW-BQYQJAHWSA-N |
SMILES |
CCCSC=CSCCC |
Isomeric SMILES |
CCCS/C=C/SCCC |
Canonical SMILES |
CCCSC=CSCCC |
Key on ui other cas no. |
1120-17-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)

